![molecular formula C18H22N4O3 B5347207 8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5347207.png)
8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, commonly known as IDP-73152, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. IDP-73152 is a spirocyclic compound that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of IDP-73152 is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
IDP-73152 has been found to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, IDP-73152 has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IDP-73152 is its potential use in the development of new antibiotics and anticancer drugs. Additionally, the compound is relatively easy to synthesize using the multistep process described above. However, one of the limitations of IDP-73152 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several potential future directions for the use of IDP-73152 in scientific research. One potential direction is the development of new antibiotics and antifungal drugs based on the compound's antibacterial and antifungal properties. Another potential direction is the development of new anticancer drugs based on the compound's ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of IDP-73152 and to optimize its use in various applications.
Conclusion:
In conclusion, IDP-73152 is a spirocyclic compound that has gained significant attention in the scientific community due to its potential use in various applications. The compound has been synthesized using a specific method and has been found to have antibacterial, antifungal, and anticancer properties. While the mechanism of action of IDP-73152 is not fully understood, the compound has potential applications in the development of new antibiotics and anticancer drugs. Further research is needed to fully understand the compound's mechanism of action and to optimize its use in various applications.
Synthesemethoden
The synthesis of IDP-73152 involves a multistep process that begins with the reaction of 2-chloro-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid with 1,2-diaminoethane. This reaction produces a key intermediate, which is then cyclized to form the spirocyclic compound IDP-73152. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
IDP-73152 has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, IDP-73152 has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
9-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16(6-5-14-12-22-9-2-1-4-15(22)20-14)21-10-3-7-18(8-11-21)13-19-17(24)25-18/h1-2,4,9,12H,3,5-8,10-11,13H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZTRYGNXDESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)CCC3=CN4C=CC=CC4=N3)CNC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.